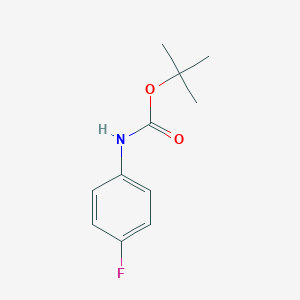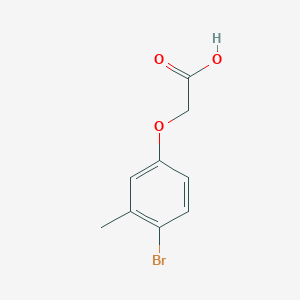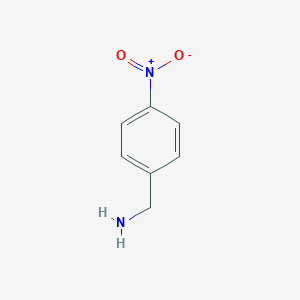
4-Nitrobenzylamine
Vue d'ensemble
Description
4-Nitrobenzylamine is an organic compound with the linear formula O2NC6H4CH2NH2 · HCl . It is used in the chemical modification of graphite powder and multiwalled carbon nanotubes . It has also been used in the preparation of 2-fluoro-6-(4-nitrohenzylamino)purine .
Molecular Structure Analysis
The molecular weight of this compound is 188.61 . Its molecular formula is O2NC6H4CH2NH2 · HCl . The compound is represented by the SMILES string Cl.NCc1ccc(cc1)N+=O .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point of approximately 265 °C . It is soluble in a mixture of methanol and glacial acetic acid (1:1), forming a clear, colorless to light yellow solution at a concentration of 25 mg/mL .Applications De Recherche Scientifique
Modification chimique de la poudre de graphite et des nanotubes de carbone multiparois
Le chlorhydrate de 4-nitrobenzylamine a été utilisé dans la modification chimique de la poudre de graphite et des nanotubes de carbone multiparois . Ce procédé consiste à agiter la poudre de graphite ou les nanotubes de carbone multiparois dans une solution d'acétonitrile contenant 10 mM de 4-NBA .
Préparation de la 2-fluoro-6-(4-nitrobenzylamino)purine
Une autre application de la this compound est la préparation de la 2-fluoro-6-(4-nitrobenzylamino)purine . Ce composé pourrait avoir des applications potentielles dans divers domaines, notamment la chimie médicinale et les produits agrochimiques.
Safety and Hazards
4-Nitrobenzylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Relevant Papers A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which includes this compound, has been synthesized and tested for antibacterial activity against five bacterial strains . Another study reported the characterization of partial intercalation of this compound into edge-plane or edge-plane-like defect sites on the surface of both graphite powder and “bamboo-like” multiwalled carbon nanotubes .
Mécanisme D'action
Target of Action
4-Nitrobenzylamine is a chemical compound used in various applications, including as a precursor in organic synthesis . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of organism and the physiological conditions.
Mode of Action
It has been used in the chemical modification of graphite powder and multiwalled carbon nanotubes . In this context, it’s believed that this compound partially intercalates at the surface of these materials .
Result of Action
It has been used in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine , suggesting that it can participate in synthetic reactions to produce other compounds with biological activity.
Propriétés
IUPAC Name |
(4-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBBZFQPGORMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18600-42-5 (mono-hydrochloride) | |
| Record name | 4-Nitrobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50224996 | |
| Record name | 4-Nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-30-5 | |
| Record name | 4-Nitrobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
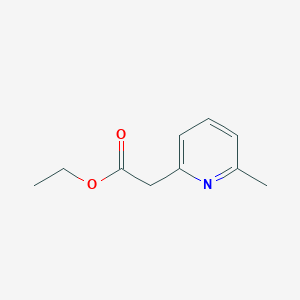
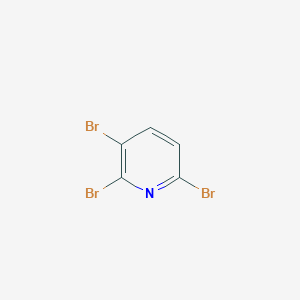
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
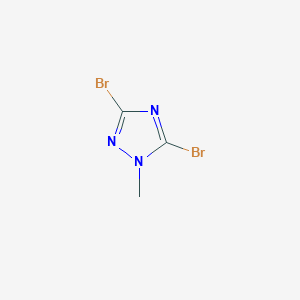
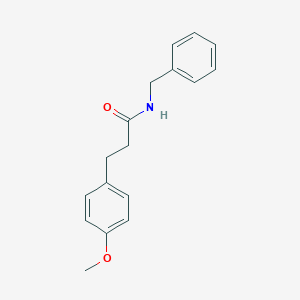
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
